

Dose conversion of Monatepil Maleate from animal models to human equivalents

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Compound of Interest

Compound Name: Monatepil Maleate

Cat. No.: B216883

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Technical Support Center: Monatepil Maleate Dose Conversion

This technical support center provides guidance and answers frequently asked questions regarding the dose conversion of **Monatepil Maleate** from animal models to human equivalents. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Monatepil Maleate** and what is its mechanism of action?

Monatepil Maleate is an investigational drug with a dual mechanism of action. It functions as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.^[1] This dual action provides antihypertensive effects with a slow onset and long duration, and it has also been studied for its potential antiatherosclerotic and antidyslipidemic properties.^{[2][3][4]}

Q2: What is the importance of converting animal doses to Human Equivalent Doses (HED)?

Converting animal doses to a Human Equivalent Dose (HED) is a critical step in the drug development process. It allows researchers to estimate a safe starting dose for first-in-human clinical trials based on preclinical toxicology and pharmacology data obtained from animal

studies.[2][5][6] This process helps to ensure the safety of human participants in early-phase clinical research.

Q3: What is the standard methodology for calculating the HED?

The U.S. Food and Drug Administration (FDA) recommends using a method based on body surface area (BSA) for converting animal doses to HED for most systemically administered drugs.[5] The formula for this conversion is:

$$\text{HED (mg/kg)} = \text{Animal dose (mg/kg)} \times (\text{Animal weight (kg)} / \text{Human weight (kg)})^{0.33}$$

Alternatively, the FDA provides a table of conversion factors (Km factors) for various species, which simplifies the calculation:[2]

$$\text{HED (mg/kg)} = \text{Animal dose (mg/kg)} / \text{Km ratio (Animal Km / Human Km)}$$

Q4: Where can I find the No Observed Adverse Effect Level (NOAEL) for **Monatepil Maleate** in different animal species?

Published literature to date does not explicitly state the No Observed Adverse Effect Level (NOAEL) for **Monatepil Maleate** in various animal models. However, several studies have reported well-tolerated and effective doses in different species. These can be used as an estimate for the highest non-toxic dose for the purpose of HED calculation.

Troubleshooting Guides

Issue: I cannot find a reported NOAEL for **Monatepil Maleate** in my animal model. How do I proceed with HED calculation?

Solution: In the absence of a formally established NOAEL from toxicology studies, you can use the highest dose tested in a particular animal model that was shown to be effective and did not produce significant adverse effects as a surrogate. For example, a study in monkeys used a daily oral dose of 30 mg/kg for 6 months, which was well-tolerated and demonstrated antiatherosclerotic effects.[3] This value can be used as an estimated NOAEL for the purpose of initial HED calculations. It is crucial to clearly document this assumption in your experimental records.

Issue: The calculated HED seems high/low. What factors could influence this?

Solution: Several factors can influence the HED calculation:

- **Choice of Animal Model:** Different species metabolize drugs differently, leading to variations in pharmacokinetic and pharmacodynamic profiles. The most appropriate animal model should be carefully selected.
- **Route of Administration:** The bioavailability of a drug can vary significantly with different routes of administration (e.g., oral vs. intravenous), which will impact the effective dose.
- **Allometric Scaling Exponent:** While the standard exponent is 0.67 (or 0.33 in the simplified formula), for certain classes of drugs, a different exponent may be more appropriate.
- **Safety Factor:** For first-in-human trials, a safety factor (typically 10) is applied to the calculated HED to determine the maximum recommended starting dose (MRSD). This is to account for inter-species and intra-human variability.

Data Presentation

Table 1: Summary of **Monatepil Maleate** Doses in Animal Models

Animal Model	Dose	Route of Administration	Observed Effects	Reference
Rabbit	30 mg/kg/day (oral)	Oral	Prophylactic effect against increases in total cholesterol and beta-lipoprotein.	[7]
Dog	0.1 - 0.3 mg/kg (i.v.)	Intravenous	Increased cardiac output, decreased blood pressure and total peripheral resistance.	[4]
Rat	3 - 30 mg/kg (oral)	Oral	Inhibition of vasopressin-induced ST depression.	
Monkey	30 mg/kg/day (oral)	Oral	Suppressed elevation of cholesterol in the aorta and reduced the atherogenic area.	[3]

Table 2: Estimated Human Equivalent Dose (HED) Calculation for **Monatepil Maleate**

Animal Model	Animal Dose (mg/kg)	Km Factor (Animal)	Km Factor (Human)	Km Ratio (Animal/Human)	Estimated HED (mg/kg)
Rabbit	30	12	37	0.324	92.59
Dog	0.3	20	37	0.541	0.55
Rat	30	6	37	0.162	185.19
Monkey	30	12	37	0.324	92.59

Note: The HED values are estimates based on the highest reported effective doses and standard Km factors. A safety factor should be applied to determine the Maximum Recommended Starting Dose (MRSD) for clinical trials.

Experimental Protocols

Protocol 1: Determination of Antihypertensive Effect in Anesthetized Dogs

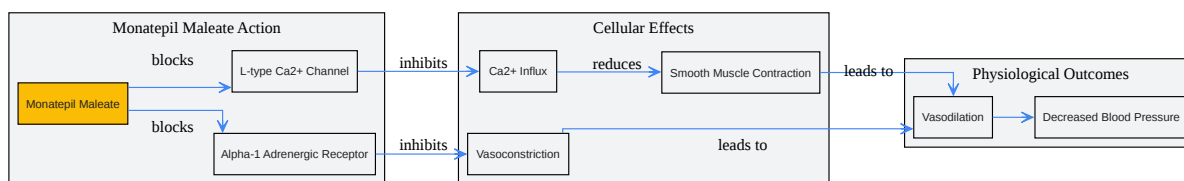
- Animal Model: Male beagle dogs.
- Anesthesia: Induce anesthesia with a suitable anesthetic agent.
- Instrumentation: Catheterize the femoral artery to measure blood pressure and the femoral vein for drug administration.
- Drug Administration: Administer **Monatepil Maleate** intravenously at doses of 0.1 and 0.3 mg/kg.
- Data Collection: Continuously monitor and record blood pressure, heart rate, and cardiac output.
- Analysis: Calculate the change in hemodynamic parameters from baseline after drug administration.

Protocol 2: Assessment of Antiatherosclerotic Effects in Monkeys

- Animal Model: Cynomolgus monkeys.

- Diet: Feed the monkeys a high-cholesterol diet to induce experimental atherosclerosis.
- Drug Administration: Administer **Monatepil Maleate** orally at a daily dose of 30 mg/kg for 6 months.
- Monitoring: Regularly monitor plasma lipid levels (total cholesterol, LDL, HDL).
- Histopathology: At the end of the study, euthanize the animals and perform a histological examination of the aorta and coronary arteries to assess the extent of atherosclerotic plaque formation.
- Analysis: Compare the sudanophilic (atherogenic) area and foam cell aggregation between the Monatepil-treated group and a vehicle-treated control group.

Visualizations



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Caption: Signaling pathway of **Monatepil Maleate**.

Caption: Workflow for preclinical to clinical dose conversion.

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